molecular formula C9H18O2S B13790215 2-Mercaptoethyl heptanoate CAS No. 22909-87-1

2-Mercaptoethyl heptanoate

Cat. No.: B13790215
CAS No.: 22909-87-1
M. Wt: 190.31 g/mol
InChI Key: RAQXZZCIQKGGNI-UHFFFAOYSA-N
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Description

2-Mercaptoethyl heptanoate is an organic compound with the molecular formula C9H18O2S. It is a colorless to pale yellow liquid with a strong odor. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptoethyl heptanoate can be synthesized through the esterification of heptanoic acid with 2-mercaptoethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptoethyl heptanoate undergoes various chemical reactions, including:

    Oxidation: The thiol group in the compound can be oxidized to form disulfides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

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Biological Activity

2-Mercaptoethyl heptanoate (CAS Number: 22909-87-1) is a thiol compound that has garnered attention for its diverse biological activities. This article explores its antioxidant and antimicrobial properties, synthesis, and potential applications in various fields, supported by relevant studies and findings.

This compound is characterized by the presence of a thiol (-SH) group, which is known for its reducing properties. This compound can be synthesized through various methods, typically involving the reaction of heptanoic acid derivatives with mercaptoethanol.

Antioxidant Activity

Mechanism of Action
Thiol compounds like this compound are effective antioxidants due to their ability to donate electrons, thereby neutralizing free radicals. This action helps in reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Research Findings
A study highlighted the antioxidant properties of thiols, indicating that they can significantly reduce oxidative damage in biological systems. The ability of this compound to act as a reducing agent suggests its potential utility in formulations aimed at combating oxidative stress.

Antimicrobial Activity

Broad-Spectrum Efficacy
Research has indicated that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism is believed to involve the disruption of microbial cell membranes due to the interaction of thiol groups with essential sulfhydryl groups in microbial enzymes.

Case Studies
In one study, various thiol compounds were tested for their antimicrobial efficacy. This compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent in food and pharmaceutical industries.

Synthesis and Characterization

The synthesis of this compound can be achieved through the following general reaction:

Heptanoic Acid+Mercaptoethanol2 Mercaptoethyl Heptanoate+Water\text{Heptanoic Acid}+\text{Mercaptoethanol}\rightarrow \text{2 Mercaptoethyl Heptanoate}+\text{Water}

This reaction typically requires catalysts such as sulfuric acid or other acid catalysts to facilitate esterification.

Applications

  • Pharmaceuticals : Due to its antioxidant and antimicrobial properties, this compound could be explored as an active ingredient in drug formulations aimed at treating infections or oxidative stress-related conditions.
  • Cosmetics : Its ability to neutralize free radicals makes it a candidate for inclusion in skincare products designed to protect against environmental damage.
  • Food Preservation : The antimicrobial properties suggest potential applications in extending the shelf life of food products by preventing microbial growth.

Properties

CAS No.

22909-87-1

Molecular Formula

C9H18O2S

Molecular Weight

190.31 g/mol

IUPAC Name

2-sulfanylethyl heptanoate

InChI

InChI=1S/C9H18O2S/c1-2-3-4-5-6-9(10)11-7-8-12/h12H,2-8H2,1H3

InChI Key

RAQXZZCIQKGGNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OCCS

Origin of Product

United States

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